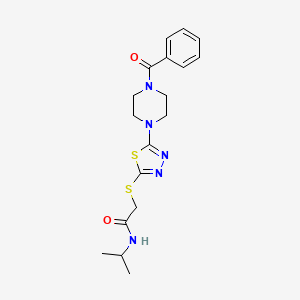

2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-[[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2S2/c1-13(2)19-15(24)12-26-18-21-20-17(27-18)23-10-8-22(9-11-23)16(25)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGKRIIMAGVJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

Introduction of the Piperazine Moiety: The thiadiazole intermediate is then reacted with 4-benzoylpiperazine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired piperazine-thiadiazole linkage.

Attachment of the Isopropylacetamide Group: Finally, the compound is treated with isopropylamine and acetic anhydride to introduce the isopropylacetamide group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzoylpiperazine moiety can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.

Substitution: Halogenated compounds; reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoylpiperazine derivatives.

Scientific Research Applications

2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase and butyrylcholinesterase.

Medicine: Studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the thiadiazole ring, piperazine moiety, and acetamide side chain. Below is a comparative analysis:

Structure-Activity Relationships (SAR)

- Piperazine Substitutions : Benzoyl and fluorobenzoyl groups () enhance hydrophobic interactions, while cyclopropanecarbonyl or furan-based groups may reduce steric bulk and improve solubility.

- Acetamide Side Chain : N-isopropyl in the target compound may balance lipophilicity and bioavailability compared to bulkier groups (e.g., benzylthio in ).

Biological Activity

The compound 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their diverse biological activities. This article explores its biological activity, synthesizing relevant data from various studies.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have been extensively studied for their pharmacological properties, including:

- Antimicrobial : Effective against various bacterial strains and fungi.

- Anticancer : Exhibiting cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Reducing inflammation in various models.

- Anticonvulsant : Showing potential in seizure models.

These activities are attributed to the unique structural features of the thiadiazole ring, which allows for interaction with biological targets through various mechanisms.

Structure and Synthesis

The synthesis of this compound involves several steps:

- Formation of the Thiadiazole Ring : The initial step includes the condensation of appropriate precursors to form the 1,3,4-thiadiazole core.

- Functionalization : Subsequent reactions introduce the benzoylpiperazine moiety and the isopropylacetamide group.

The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- The presence of the benzoylpiperazine moiety may enhance these effects due to its ability to interact with bacterial cell membranes.

Anticancer Activity

Studies have demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. For example:

- Compounds targeting key kinases involved in tumorigenesis have shown promise in vitro .

- The specific compound under discussion may exhibit similar effects due to its structural similarities to known anticancer agents.

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been documented:

- In animal models, compounds similar to this compound demonstrated significant protection against induced seizures .

- Mechanisms may involve modulation of GABAergic pathways or inhibition of voltage-gated ion channels .

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Aliyu et al. (2021) | 5-amino derivatives | Anticonvulsant | LD50 = 3,807.87 mg/kg; effective in MES and PTZ models |

| Malygin et al. (2020) | Thiadiazole analogs | Anticonvulsant | More effective than valproic acid; therapeutic index = 7.3 |

| Yang et al. (2012) | Thiadiazole derivatives | Anticancer | Inhibition of DNA synthesis in cancer cells |

Q & A

Q. What experimental frameworks assess the compound’s environmental fate and ecotoxicological risks?

- Methodology : Follow OECD guidelines for biodegradation (301B) and aquatic toxicity (Daphnia magna LC₅₀). Use HPLC-MS/MS to track environmental persistence in soil/water matrices. Computational tools (EPI Suite) predict bioaccumulation potential. Include metabolite identification to address transformation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.